molecular formula C13H14IN3O2 B7951580 Ethyl 5-amino-1-benzyl-4-iodo-pyrazole-3-carboxylate

Ethyl 5-amino-1-benzyl-4-iodo-pyrazole-3-carboxylate

Cat. No.: B7951580
M. Wt: 371.17 g/mol
InChI Key: QLQSUMRJCOZXDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-benzyl-4-iodo-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-benzyl-4-iodo-pyrazole-3-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-benzyl-4-iodo-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 5-amino-1-benzyl-4-iodo-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-benzyl-4-iodo-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The iodine atom in the compound can also participate in halogen bonding, which can enhance its binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-1-benzyl-4-chloro-pyrazole-3-carboxylate
  • Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate
  • Ethyl 5-amino-1-benzyl-4-fluoro-pyrazole-3-carboxylate

Uniqueness

Ethyl 5-amino-1-benzyl-4-iodo-pyrazole-3-carboxylate is unique due to the presence of the iodine atom, which can enhance its reactivity and binding properties compared to its chloro, bromo, and fluoro counterparts. The larger atomic radius and higher polarizability of iodine contribute to stronger halogen bonding interactions .

Properties

IUPAC Name

ethyl 5-amino-1-benzyl-4-iodopyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14IN3O2/c1-2-19-13(18)11-10(14)12(15)17(16-11)8-9-6-4-3-5-7-9/h3-7H,2,8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQSUMRJCOZXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1I)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.